GSK-2262167 sodium
説明
GSK-2262167 sodium (CAS No. 1165923-54-5) is a research compound listed in chemical catalogs for pharmaceutical and biochemical applications. Its inclusion in chemical inventories (e.g., , entry 43) indicates its use in preclinical studies, though proprietary details from the developer (GlaxoSmithKline) remain undisclosed.
特性
CAS番号 |
1165923-54-5 |
|---|---|
分子式 |
C25H25N4NaO4 |
分子量 |
468.4888 |
IUPAC名 |
sodium 3-(6-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydroisoquinolin-2(1H)-yl)propanoate |
InChI |
InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31);/q;+1/p-1 |
InChIキー |
OZMDKUCCVZLCCO-UHFFFAOYSA-M |
SMILES |
O=C(O[Na])CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK-2262167; GSK 2262167; GSK2262167. |
製品の起源 |
United States |
類似化合物との比較
Key Observations :
Solubility and Salt Forms : this compound shares a sodium salt profile with compounds like silicic acid sodium salt (CAS 1344-09-8, ), which are often engineered to enhance stability and dissolution in biological systems.
Therapeutic Targets : Unlike PAK1/PAK4 inhibitors (e.g., NVS-PAK1-C, PF-3758309), this compound’s target remains unspecified. However, its naming convention (“GSK-226”) aligns with GlaxoSmithKline’s small-molecule drug candidates, suggesting kinase or enzyme modulation .
Structural Analogues : Compounds like azido-FTY720 (CAS 881914-35-8) and FTY720-Mitoxy (CAS 1604816-11-6) are derivatives of FTY720, highlighting a trend in modifying sphingosine-1-phosphate receptor modulators for improved efficacy—a strategy that may parallel GSK-2262167’s development .
Research Findings and Data Gaps
Toxicity and Bioavailability :
- This compound lacks published toxicity data, unlike 7254-19-5 (), which includes warnings for CYP1A2 inhibition and moderate bioavailability (score: 0.56).
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing GSK-2262167 sodium?
- Methodological Answer :
- Synthesis : Follow established protocols for sodium salt preparation, ensuring stoichiometric equivalence between the parent compound and sodium ions. Use inert atmospheres (e.g., argon) to prevent oxidation during synthesis .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., , spectra), high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to verify sodium content. Purity should be confirmed via HPLC with UV detection at relevant wavelengths (e.g., 254 nm) .
- Documentation : Report detailed synthetic steps, including solvent choices, reaction times, and purification methods (e.g., recrystallization, column chromatography). For reproducibility, include error margins in yield calculations .
Q. How should researchers design dose-response experiments for this compound in pharmacological studies?
- Methodological Answer :
- Dose Selection : Use logarithmic dilution series (e.g., 1 nM–100 µM) to capture full dose-response curves. Include positive and negative controls (e.g., vehicle-only and known inhibitors/agonists) .
- Assay Conditions : Optimize cell viability assays (e.g., MTT, ATP-based luminescence) with pre-tested incubation times and serum-free media to minimize interference .
- Data Normalization : Express results as percentage inhibition/activation relative to controls. Triplicate measurements are mandatory to assess intra-experimental variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Source Validation : Cross-reference experimental conditions (e.g., cell lines, assay pH, temperature) from conflicting studies. For example, activity in HEK293 cells may differ from primary neurons due to receptor expression levels .
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data, applying heterogeneity tests (e.g., Cochran’s Q) to identify outlier studies. Adjust for batch effects or platform-specific biases (e.g., fluorescence vs. luminescence readouts) .
- Experimental Replication : Design a standardized protocol (e.g., uniform cell passage number, reagent batches) to retest disputed activity under controlled conditions .
Q. What statistical methods are appropriate for controlling false discovery rates (FDR) in high-throughput screening of this compound derivatives?
- Methodological Answer :
- Multiple Testing Correction : Apply the Benjamini-Hochberg procedure to adjust p-values, limiting FDR to ≤5%. This is critical when evaluating thousands of compounds to avoid Type I errors .
- Power Analysis : Predefine sample sizes using tools like G*Power to ensure sufficient sensitivity (e.g., 80% power, α=0.05) for detecting effect sizes observed in pilot studies .
- Validation : Confirm hits with orthogonal assays (e.g., SPR for binding affinity if initial screening used enzymatic activity) to reduce false positives .
Data Presentation and Reproducibility
Q. How should researchers report spectroscopic and chromatographic data for this compound to ensure reproducibility?
- Methodological Answer :
- NMR/HRMS : Include full spectral data (e.g., chemical shifts, coupling constants) in supplementary materials. Specify instrumentation details (e.g., Bruker 500 MHz, DMSO-d6 solvent) .
- HPLC : Document column type (e.g., C18, 5 µm), mobile phase composition (e.g., 0.1% TFA in water/acetonitrile), and flow rate. Provide retention times and peak area integration thresholds .
- Data Deposition : Upload raw datasets to public repositories (e.g., Zenodo, ChemRxiv) with DOI links for independent verification .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Controls : Standardize starting material sources (e.g., certified suppliers) and reaction monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Quality Metrics : Implement acceptance criteria (e.g., ≥95% purity by HPLC, ±0.5% elemental analysis error) for each batch. Reject batches failing ≥2 criteria .
- Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature for 1–3 months; compare degradation profiles using LC-MS to identify optimal storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
